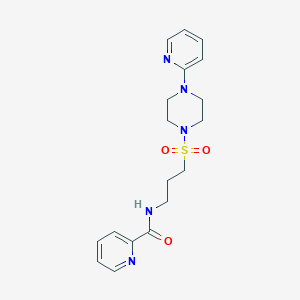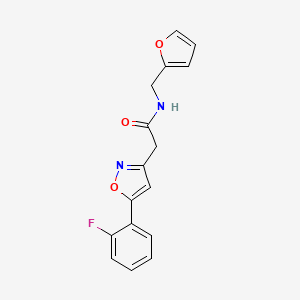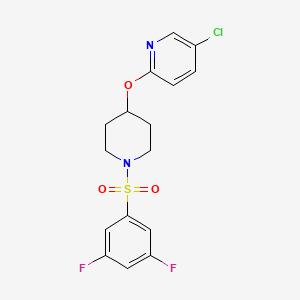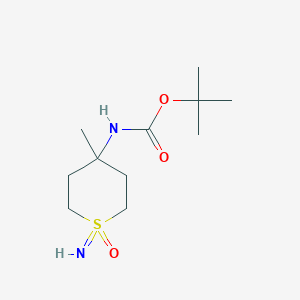![molecular formula C26H28N6O2 B2496624 Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 1347749-97-6](/img/structure/B2496624.png)
Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of pyrazoline derivatives, which share structural similarities with the compound , often involves multi-step chemical reactions that leverage the unique reactivity of their constituent functional groups. For instance, Govindaraju et al. (2012) detailed the synthesis of tetra-substituted pyrazolines, demonstrating the intricate steps required to assemble complex molecules from simpler precursors. This process typically involves reactions such as cyclization and substitution, which are crucial for forming the pyrazoline core and attaching various substituents, respectively (Govindaraju et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The specific arrangement of atoms and substituents around this core structure determines the compound's reactivity and potential applications. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are essential tools for elucidating these molecular structures, providing detailed insights into the spatial arrangement of atoms and the configuration of various substituents.
Chemical Reactions and Properties
Pyrazoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include nucleophilic substitution, where a nucleophile attacks an electrophilic center within the molecule, and electrophilic addition, where the compound acts as a nucleophile towards an electrophile. The specific chemical behavior of these compounds is influenced by the nature and position of their substituents, which can alter electron density and reactivity patterns across the molecule.
Physical Properties Analysis
The physical properties of pyrazoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. For example, the presence of bulky substituents can hinder crystallization, lowering the melting point, while polar functional groups can enhance solubility in water or other polar solvents. Understanding these properties is crucial for predicting the compound's behavior in different environments and for its formulation in practical applications.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups and overall molecular architecture. For instance, amino groups can confer basicity, allowing the compound to act as a base in acid-base reactions, while carbamate groups can influence the molecule's reactivity towards hydrolysis and other decomposition reactions.
Scientific Research Applications
1. Anticancer Potential Ethyl carbamates like the one have shown significant potential in anticancer research. The modifications in the carbamate group of similar compounds have been studied for their ability to bind with cellular tubulin, producing an accumulation of cells at mitosis, and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989). Alterations at the 2,3-positions of similar compounds have also shown a significant effect on cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).
2. Metabolic Studies Metabolism studies with related compounds have led to the discovery of hydroxylated metabolites and their methoxy derivatives, which are active in several biological systems. Such studies help in understanding the bioactivity and efficacy of these compounds (Temple & Rener, 1992).
3. Structural and Synthesis Studies Research on the synthesis of ring analogues and derivatives of similar compounds has been directed towards understanding the contribution of various structural features to biological activity. These studies are crucial for the development of new and more effective compounds (Temple & Rener, 1992).
4. Antioxidant Activity Research Some derivatives of similar compounds have shown remarkable antioxidant activity. This is important for understanding the potential of these compounds in combating oxidative stress-related diseases (Zaki et al., 2017).
5. Transformation and Synthesis of Derivatives The transformation and synthesis of various derivatives of similar compounds have been explored. This research is essential for the development of novel compounds with potential biological activities (Bevk et al., 2001).
Mechanism of Action
- This enhanced release improves the availability and efficacy of oligonucleotides, leading to stronger effects .
- The compound’s action may involve interference with endosomal sorting and lysosomal degradation pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- UNC10217938A is administered intracellularly. It modulates intracellular compartments, particularly endosomes. Specific metabolic pathways are not well-documented. Details on excretion are limited. Enhanced release from endosomes improves bioavailability of oligonucleotides .
Result of Action
Action Environment
- UNC10217938A’s activity may be influenced by intracellular pH. Different cell types may respond differently to UNC10217938A. The compound’s efficacy relies on endosomal trafficking and release. Environmental factors affecting compound stability (e.g., temperature, pH) play a role .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its properties and potential applications. For example, polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene are currently being studied for use in drug delivery systems or as nanoreactors .
properties
IUPAC Name |
ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICWLZMNOCMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)



![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)



![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)
![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)